N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory conditions.
Wirkmechanismus
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine acts as a selective inhibitor of JAK3, a member of the JAK family of tyrosine kinases that is primarily expressed in immune cells. By inhibiting JAK3, N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine blocks the signaling pathways of various cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the differentiation, proliferation, and survival of immune cells.
Biochemical and Physiological Effects:
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine has been shown to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma, tumor necrosis factor-alpha, and interleukin-6, in animal models of autoimmune diseases and inflammatory conditions. It has also been shown to inhibit the proliferation and activation of T cells and B cells, which play a key role in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine has several advantages as a tool compound for studying JAK3 signaling pathways and immune and inflammatory responses. It is highly selective for JAK3 and has a long half-life, which allows for sustained inhibition of JAK3 activity. However, it also has some limitations, such as its poor solubility in water and its potential off-target effects on other JAK family members, such as JAK1 and JAK2.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine and other JAK inhibitors as therapeutics for autoimmune diseases and inflammatory conditions. These include the development of more selective and potent JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immune-modulating agents. Additionally, the potential role of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections, is an area of active research.
Synthesemethoden
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine is synthesized through a multi-step process that involves the reaction of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-amine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate to yield the intermediate N-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)hydrazinecarboxamide. The final product is obtained by reacting this intermediate with 1,2-dibromoethane in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory conditions, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses.
Eigenschaften
IUPAC Name |
N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(6-1-2-6)16-9(17-8)15-4-3-14/h5-6H,1-4,14H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKUGFLPCGFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)NCCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.